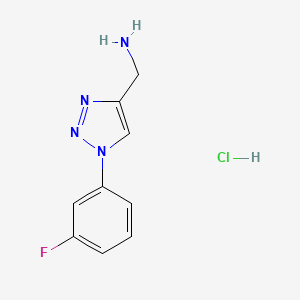

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and selective, producing the triazole ring in high yields. The general synthetic route includes the following steps:

Preparation of the Azide Intermediate: The starting material, 3-fluorobenzyl bromide, is reacted with sodium azide to form 3-fluorobenzyl azide.

Cycloaddition Reaction: The azide intermediate is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine to form the triazole ring.

Formation of the Hydrochloride Salt: The resulting (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Aplicaciones Científicas De Investigación

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine: Another triazole derivative with similar structural features but different substitution patterns.

1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: A compound with a chlorine atom instead of a fluorine atom, exhibiting different chemical and biological properties.

1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.

Uniqueness

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorophenyl azide with an appropriate alkyne in the presence of a copper catalyst to form the triazole ring. The final product is obtained through the amination of the triazole derivative.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In one study, derivatives of triazole were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine | 8.0 | Staphylococcus aureus |

| (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine | 16.0 | Escherichia coli |

Antifungal Activity

The compound has also shown promising antifungal activity against strains such as Candida albicans. In vitro studies reported an MIC of 12 µg/mL against fluconazole-resistant strains, indicating its potential as a therapeutic agent for treating resistant fungal infections .

The mechanism by which (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine exerts its biological effects is thought to involve inhibition of key enzymes in microbial metabolism. For example, it may inhibit the enzyme DprE1, which is critical for cell wall synthesis in mycobacteria. Molecular docking studies have elucidated binding interactions between the compound and DprE1, highlighting specific amino acid residues involved in binding .

Case Studies

Case Study 1: Antitubercular Activity

A recent study explored the efficacy of triazole derivatives in inhibiting Mycobacterium tuberculosis. Compounds similar to (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine were shown to have IC50 values below 5 µM against DprE1. This suggests a promising avenue for developing new antitubercular agents .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine were evaluated using mouse fibroblast 3T3 cells. The MTT assay indicated that concentrations up to 50 µg/mL did not significantly reduce cell viability compared to controls, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

[1-(3-fluorophenyl)triazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4.ClH/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWZOLGCCQHMEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.